molecular formula C18H15N3O B7542866 N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide

Cat. No. B7542866
M. Wt: 289.3 g/mol
InChI Key: IVXDCLKMRMQJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide, also known as CAY10650, is a potent and selective inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine kinase that plays a crucial role in various physiological processes, including cell proliferation, differentiation, apoptosis, and metabolism. Inhibition of GSK-3β has been shown to have therapeutic potential in several diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder.

Mechanism of Action

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide exerts its pharmacological effects by inhibiting GSK-3β, thereby modulating various downstream signaling pathways. GSK-3β is known to regulate the activity of several transcription factors, including β-catenin, c-Jun, and c-Myc, which play important roles in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
Inhibition of GSK-3β by N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have several biochemical and physiological effects. These include the modulation of glucose metabolism, the regulation of neuronal survival and plasticity, and the modulation of immune responses.

Advantages and Limitations for Lab Experiments

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of GSK-3β, making it a useful tool for studying the role of this enzyme in various physiological processes. However, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for research on N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. These include the development of more potent and selective GSK-3β inhibitors, the investigation of the therapeutic potential of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide in other diseases, and the elucidation of the molecular mechanisms underlying the pharmacological effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide. Additionally, the potential for off-target effects of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide should be further investigated, and the development of more water-soluble formulations of N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide could improve its utility in laboratory experiments.

Synthesis Methods

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide can be synthesized using a multistep process involving the reaction of indole-5-carboxylic acid with methylamine followed by cyclization with 2-bromoaniline. The resulting intermediate is then coupled with 3-carboxy-N-methylindole to yield the final product.

Scientific Research Applications

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been extensively studied in preclinical models of various diseases, including Alzheimer's disease, cancer, diabetes, and bipolar disorder. In Alzheimer's disease, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to reduce amyloid-β (Aβ) production and tau phosphorylation, two hallmarks of the disease. In cancer, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In diabetes, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity. In bipolar disorder, N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide has been shown to have mood-stabilizing effects.

properties

IUPAC Name

N-(1H-indol-5-yl)-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-11-15(14-4-2-3-5-17(14)21)18(22)20-13-6-7-16-12(10-13)8-9-19-16/h2-11,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXDCLKMRMQJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-5-yl)-1-methyl-1H-indole-3-carboxamide

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